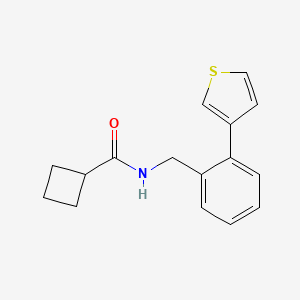
N-(2-(thiophen-3-yl)benzyl)cyclobutanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-(thiophen-3-yl)benzyl)cyclobutanecarboxamide” is a chemical compound. It is an analog of amphetamine where the phenyl ring has been replaced by thiophene . Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds .
Synthesis Analysis
The synthesis of thiophene derivatives has been highlighted in recent literature . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Wissenschaftliche Forschungsanwendungen
Dearomatising Cyclisations and Rearrangements
Thiophene-3-carboxamides with benzyl substituents have been investigated for their ability to undergo dearomatising cyclisation when treated with LDA (Lithium Diisopropylamide). These rearrangements can transform dearomatised products into pyrrolinones, azepinones, or partially saturated azepinothiophenes, showcasing a pathway for synthesizing complex heterocyclic structures from simpler thiophene derivatives (Clayden et al., 2004).
Cyclobutane Dimerization
Research on benzo[b]thiophen-3-carboxylic acid 1,1-dioxide has revealed its capability to dimerize into a cyclobutane structure under the influence of ultraviolet light and heat. This study highlights the potential for creating 'head-to-head' cyclobutane derivatives with trans stereochemistry, offering insights into the photophysical properties and reactivity of thiophene-based compounds (Davies et al., 1977).
Synthesis of Chiral Peptide Dendrimers
Research into cyclobutane-containing compounds has extended into the realm of chiral peptide dendrimers. A study demonstrated the synthesis of highly functionalized cyclobutane-containing C3-symmetric peptide dendrimers, utilizing a convergent approach. This work opens avenues for the development of novel biomolecules with potential applications in drug delivery and molecular recognition (Gutiérrez-Abad et al., 2010).
Crystal Structure Analysis
The crystal structure of 2-(thiophen-2-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethenyl]benzamide:N,N-dimethylformamide has been elucidated, revealing insights into the molecular arrangement and interactions within thiophene-based compounds. This analysis contributes to the understanding of the structural features that govern the reactivity and properties of such molecules (Sharma et al., 2016).
Innovative Synthesis Methods
The exploration of thiophene derivatives has led to innovative synthesis methods, such as the rhodium(III)-catalyzed dehydrogenative annulation of thiophen-2-carboxamides with alkynes. This process results in the efficient formation of multiply substituted benzo[c]thiophenes, some of which exhibit strong solid-state fluorescence, indicating potential applications in materials science and organic electronics (Fukuzumi et al., 2016).
Zukünftige Richtungen
The future directions for the study of “N-(2-(thiophen-3-yl)benzyl)cyclobutanecarboxamide” and similar compounds could include further exploration of their synthesis, chemical reactions, and biological activity. This could lead to the development of new chemotherapeutic agents that selectively attack new bacterial targets .
Eigenschaften
IUPAC Name |
N-[(2-thiophen-3-ylphenyl)methyl]cyclobutanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NOS/c18-16(12-5-3-6-12)17-10-13-4-1-2-7-15(13)14-8-9-19-11-14/h1-2,4,7-9,11-12H,3,5-6,10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MONXXIZWHNGFSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCC2=CC=CC=C2C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
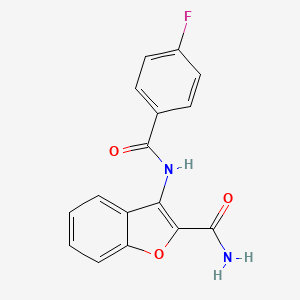
![Methyl 3-{[(3-chloro-4-methoxyphenyl)amino]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2829525.png)
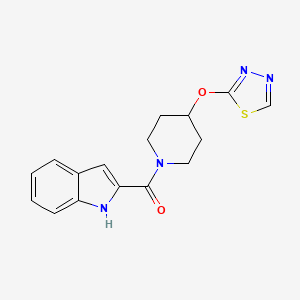
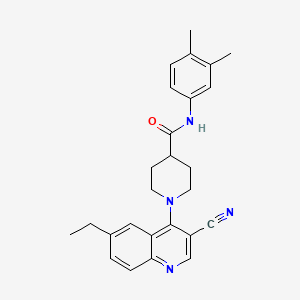
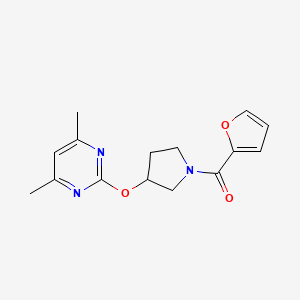
![1-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2829533.png)
![4-(6-fluorobenzo[d]thiazol-2-yl)-N-(4-fluorobenzyl)piperazine-1-carboxamide](/img/structure/B2829535.png)
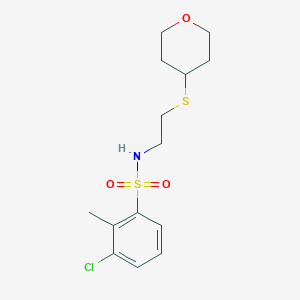
![N-(2-chloro-4-methylphenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2829538.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-phenylpropanamide](/img/structure/B2829539.png)
![2-(3-chlorophenyl)chromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B2829540.png)
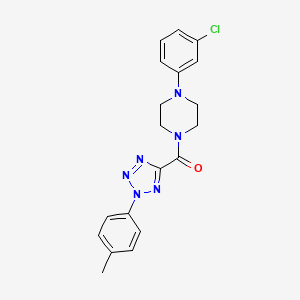
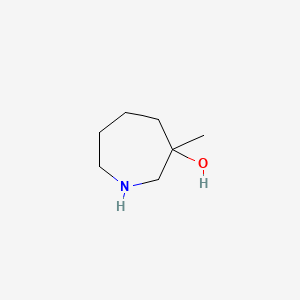
![3-Methoxyspiro[3.3]heptan-2-amine;hydrochloride](/img/structure/B2829545.png)
